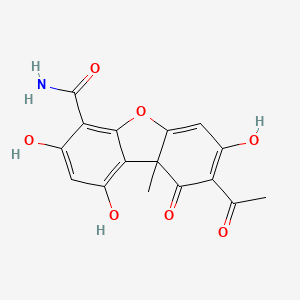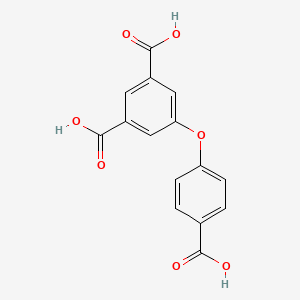
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a trimethylammonium group, which imparts its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: A tertiary amine (e.g., N,N,N-trimethylamine) and an alkyl halide (e.g., 1-bromoheptadecane).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.
Product Isolation: The product is usually isolated by precipitation or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and reactant concentrations) is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, or amines can be used in substitution reactions. These reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant in various chemical reactions and processes, including emulsification, solubilization, and phase transfer catalysis.
Biology: In biological research, the compound is used as a disinfectant and antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In industrial applications, the compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- involves its interaction with cell membranes. The compound’s long alkyl chains can insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. The trimethylammonium group enhances the compound’s ability to interact with negatively charged components of the cell membrane, further contributing to its antimicrobial activity.
Comparison with Similar Compounds
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, CTAB is a surfactant with antimicrobial properties. CTAB has a shorter alkyl chain, which may affect its solubility and interaction with cell membranes.
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties. Benzalkonium chloride has a benzyl group, which imparts different chemical properties compared to the long alkyl chains of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-.
Dodecyltrimethylammonium Chloride: This compound has a shorter alkyl chain compared to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, which may influence its surfactant properties and applications.
The uniqueness of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- lies in its specific alkyl chain length and the presence of the trimethylammonium group, which together contribute to its distinct chemical and biological properties.
Properties
CAS No. |
185810-19-9 |
|---|---|
Molecular Formula |
C34H68NO2+ |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
trimethyl-(4-oxo-2-tetradecanoylheptadecyl)azanium |
InChI |
InChI=1S/C34H68NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)30-32(31-35(3,4)5)34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
InChI Key |
NCZWQVUOHVLIJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(C[N+](C)(C)C)C(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)


![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)

![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)



